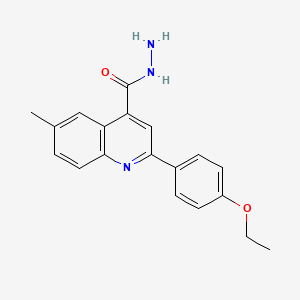

2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide typically involves the condensation of 2-(4-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic medium, elevated temperatures).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Overview : Quinoline derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results in inhibiting various pathogens.

- Antibacterial Effects : Studies have indicated that certain quinoline derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

- Antifungal Properties : Research has also highlighted the antifungal potential of quinoline derivatives, making them candidates for treating fungal infections.

Antiparasitic Activity

Recent studies have focused on the antiparasitic effects of compounds similar to 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide. For instance, a structure–activity relationship (SAR) analysis revealed that diacyl-hydrazide scaffolds can be effective against parasites such as Leishmania and Trypanosoma species . The hydrazide functional group is critical for enhancing the bioactivity of these compounds against parasitic infections.

Anti-inflammatory Properties

Quinoline derivatives have been shown to possess anti-inflammatory activities. In particular, compounds with structural similarities to this compound have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. For example, certain derivatives displayed IC50 values in the nanomolar range, indicating potent inhibition .

Anticancer Potential

The anticancer properties of quinoline derivatives are well-documented. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Studies suggest that quinoline derivatives can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

- Apoptotic Pathways : Research indicates that these compounds can activate apoptotic pathways, leading to increased cancer cell death .

Antiviral Activity

Emerging studies have pointed towards the antiviral potential of quinoline derivatives against viruses such as HIV and others. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

Diabetes Management

Recent findings suggest that certain quinoline derivatives can act as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. This property positions them as potential therapeutic agents for managing type 2 diabetes mellitus by delaying carbohydrate absorption and controlling blood sugar levels .

Molecular Modeling and Structure-Activity Relationship Studies

Molecular modeling studies have been crucial in understanding the interactions between this compound and its biological targets. These studies help elucidate the binding affinities and mechanisms of action at a molecular level, guiding further drug development efforts.

Mecanismo De Acción

The mechanism of action of 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition of biological processes essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

2-Methylquinoline: Known for its antimicrobial and anticancer properties.

4-Ethoxyphenyl derivatives: Exhibits various biological activities, including anti-inflammatory and analgesic effects.

Quinoline-4-carbohydrazide derivatives: Studied for their potential as antitubercular and antimalarial agents.

Uniqueness

2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide stands out due to its unique combination of structural features, which may confer enhanced biological activity and selectivity. The presence of the ethoxyphenyl group and the carbohydrazide moiety can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further research and development.

Actividad Biológica

2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbohydrazide is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline ring system substituted with an ethoxy group at the para position of the phenyl ring and a carbohydrazide moiety at the 4-position. This unique structure is believed to influence its biological activity significantly.

Structural Characteristics

| Feature | Description |

|---|---|

| Quinoline Ring | Core structure associated with various bioactivities |

| Ethoxy Group | Enhances solubility and potential interaction with biological targets |

| Carbohydrazide Moiety | May contribute to its pharmacological properties |

Antimicrobial Activity

Quinoline derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. Studies indicate that compounds in this class can inhibit the growth of various bacterial strains.

- Mechanism of Action : The compound is thought to interact with bacterial enzymes or disrupt cellular processes essential for bacterial survival .

Anticancer Properties

Research has highlighted the potential anticancer activity of this compound. In vitro studies have demonstrated its efficacy against several cancer cell lines.

- Case Study Findings :

- A study reported that similar quinoline derivatives exhibited cytotoxic effects on human promyelocytic leukemia (HL-60) and melanoma (B16F10) cell lines, with IC50 values ranging from 0.08 to 1.0 µM .

- The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with DNA or specific cellular pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Preliminary data suggest that it may reduce inflammation in animal models.

- Experimental Evidence : In a model of carrageenan-induced paw edema, a related compound showed a significant reduction in paw volume, indicating anti-inflammatory effects comparable to known anti-inflammatory drugs .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in pathogenic processes, disrupting their function.

- DNA Interaction : Similar quinoline derivatives have been shown to intercalate into DNA, potentially leading to cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylquinoline | Basic quinoline structure | Known for antimicrobial and anticancer properties |

| 4-Ethoxyphenyl derivatives | Varying substituents on phenyl ring | Exhibits diverse biological activities |

| Quinoline-4-carbohydrazide derivatives | Contains carbohydrazide moiety | Studied for antitubercular and antimalarial activities |

Research Findings and Future Directions

Ongoing research is essential for fully elucidating the biological mechanisms underlying the activity of this compound. Future studies should focus on:

- In vivo Studies : To confirm the efficacy and safety profile in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways involved in its action.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced efficacy and reduced toxicity.

Propiedades

IUPAC Name |

2-(4-ethoxyphenyl)-6-methylquinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-3-24-14-7-5-13(6-8-14)18-11-16(19(23)22-20)15-10-12(2)4-9-17(15)21-18/h4-11H,3,20H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRLKFBNZAEEFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.